molecular formula C9H9NO3 B1302268 4-Oxo-4-(2-pyridyl)butyric acid CAS No. 5768-27-4

4-Oxo-4-(2-pyridyl)butyric acid

Cat. No.: B1302268
CAS No.: 5768-27-4
M. Wt: 179.17 g/mol
InChI Key: CVKJOHUNVFCNJV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is a byproduct of tobacco-specific N-nitrosamines generated by cytochrome P-450, which catalyzes methylnitrosaminopyridylbutanone hydroxylation . This suggests that it may interact with its targets through hydroxylation, a chemical process that introduces a hydroxyl group (-OH) into an organic compound.

Biochemical Pathways

Its formation as a byproduct of tobacco-specific n-nitrosamines suggests that it may be involved in the metabolic pathways related to these compounds .

Result of Action

As a byproduct of tobacco-specific N-nitrosamines, it is commonly found in the urine of smokers , suggesting that it may have some physiological effects related to these compounds.

Biochemical Analysis

Biochemical Properties

4-Oxo-4-(2-pyridyl)butyric acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction . For instance, the inhibition of cytochrome P450 enzymes by this compound can lead to decreased metabolism of certain substrates, thereby affecting their bioavailability and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to changes in its biochemical activity and efficacy in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function . At high doses, it can cause toxic or adverse effects, including disruption of cellular homeostasis and induction of oxidative stress . These threshold effects are crucial for determining the safe and effective dosage range for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its metabolism by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s involvement in these pathways can influence metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution pattern of this compound can significantly impact its biochemical activity and effectiveness in various biological contexts.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and optimize its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(2-pyridyl)butyric acid typically involves the reaction of 2-pyridinecarboxaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(2-pyridyl)butyric acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-(2-pyridyl)butyric acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of the pyridine ring and the presence of the keto group make it a versatile compound in various applications.

Biological Activity

4-Oxo-4-(2-pyridyl)butyric acid, a pyridyl derivative of butyric acid, has garnered attention in scientific research due to its potential biological activities. This compound is structurally related to other biologically active compounds, including those that inhibit steroid 5α-reductase and act as fibrinogen receptor antagonists. This article aims to synthesize existing research findings on the biological activity of this compound, including its synthesis, structural properties, and potential therapeutic applications.

  • Molecular Formula : C₉H₉NO₃
  • SMILES Representation : C1=CC=NC(=C1)C(=O)CCC(=O)O
  • InChIKey : CVKJOHUNVFCNJV-UHFFFAOYSA-N
  • Physical Properties :
    • Melting Point : 89-92ºC
    • Boiling Point : 376ºC at 760 mmHg
    • Density : 1.263 g/cm³
    • LogP (Octanol-water partition coefficient) : 1.129 .

Antimicrobial Properties

Research indicates that derivatives of pyridyl compounds, including those similar to this compound, exhibit significant antimicrobial activity. A study on rhodanine derivatives containing pyridyl moieties demonstrated their effectiveness against various bacterial strains, suggesting that similar compounds could possess noteworthy antimicrobial properties .

Neuropharmacological Effects

Research into related compounds has indicated potential neuropharmacological effects. For instance, acamprosate, a compound with structural similarities, has been shown to modulate glutamatergic activity in the brain, which is relevant for treating neurodegenerative disorders and psychiatric conditions . The implications for this compound in similar contexts warrant further exploration.

Case Studies and Research Findings

StudyFocusFindings
Urinary Metabolite AnalysisQuantified levels of pyridyl derivatives in smokers' urine, indicating metabolic activation pathways related to nicotine.
Neuropharmacological MechanismsDiscussed the efficacy of acamprosate in treating neurodegenerative disorders through NMDA receptor modulation.
Antimicrobial ActivityDemonstrated that pyridine-containing compounds exhibit significant antibacterial properties against various pathogens.

Properties

IUPAC Name

4-oxo-4-pyridin-2-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8(4-5-9(12)13)7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKJOHUNVFCNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375083
Record name 4-Oxo-4-(2-pyridyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5768-27-4
Record name 4-Oxo-4-(2-pyridyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5768-27-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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